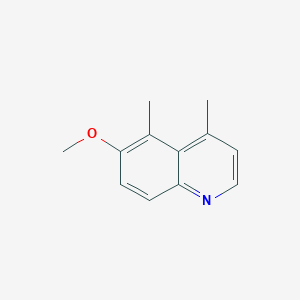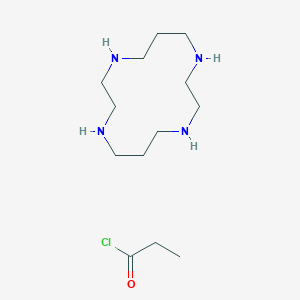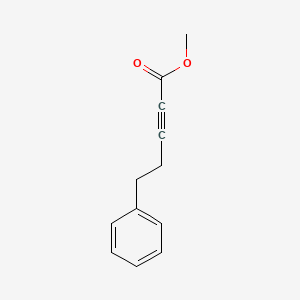
6-Methoxy-4,5-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4,5-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-4,5-dimethylquinoline can be synthesized through various methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to yield the quinoline structure . Transition-metal catalyzed methods, such as those using palladium or copper catalysts, are also employed to synthesize quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Skraup synthesis or transition-metal catalyzed reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4,5-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives.
Scientific Research Applications
6-Methoxy-4,5-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorescent sensors for zinc and chlorine.
Biology: The compound is involved in the development of inhibitors for bacterial DNA gyrase and topoisomerase.
Industry: The compound is used in the synthesis of metal-organic complexes that function as single-ion magnets.
Mechanism of Action
The mechanism of action of 6-Methoxy-4,5-dimethylquinoline varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, as a tubulin polymerization inhibitor, it binds to the tubulin protein, preventing microtubule formation and thus inhibiting cell division . In the case of DNA gyrase inhibitors, it interferes with the enzyme’s ability to supercoil DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides
- 6-Methoxyquinoline
- 6-Methylquinoline
Uniqueness
6-Methoxy-4,5-dimethylquinoline is unique due to the specific positioning of its methoxy and dimethyl groups, which confer distinct chemical properties and biological activities. This structural uniqueness allows it to serve as a versatile scaffold in drug design and other applications.
Properties
CAS No. |
827612-14-6 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-methoxy-4,5-dimethylquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-6-7-13-10-4-5-11(14-3)9(2)12(8)10/h4-7H,1-3H3 |
InChI Key |
ZSSVTTRKVQLLAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=CC2=NC=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)

![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)



![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)


![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
